2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate is a synthetic organic compound featuring a quinazoline heterocycle linked via a sulfanyl-ethyl bridge to a naphthalene-1-carboxylate ester. The sulfanyl (-S-) linkage may enhance reactivity or enable thiol-mediated interactions in biological systems. The naphthalene ester contributes hydrophobicity, influencing solubility and membrane permeability. While direct data on this compound are absent in the provided evidence, structural analogs and synthetic methodologies offer insights for comparison.
Properties
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-20-14-17(27-2)10-11-21(20)25-23(24-15)29-13-12-28-22(26)19-9-5-7-16-6-3-4-8-18(16)19/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAWQXIIITZAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazoline core, followed by the introduction of the sulfanyl ethyl chain and finally the esterification with naphthalene-1-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also critical to ensure environmental compliance and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Tools and Methodologies
Biological Activity
The compound 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The IUPAC name for this compound is 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl naphthalene-1-carboxylate . The structure includes a quinazoline moiety, a naphthalene ring, and an ethyl sulfanyl group.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Moiety : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Naphthalene Ring : This is generally accomplished via Friedel-Crafts acylation.
- Sulfanyl Group Attachment : Sulfonation reactions are used to incorporate the sulfanyl group.
- Final Esterification : The carboxylic acid group from naphthalene is esterified with the ethyl sulfanyl derivative.
Antimicrobial Properties
Research indicates that compounds containing quinazoline and naphthalene moieties exhibit notable antimicrobial activity. The presence of the sulfanyl group may enhance this activity by enabling better interaction with microbial targets.
Table 1: Antimicrobial Activity Data
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The quinazoline moiety can interact with enzyme active sites, potentially leading to reduced tumor growth.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa cells showed a significant reduction in viability at concentrations above 25 µM.
- MCF-7 cells exhibited IC50 values around 30 µM.
- A549 cells were less affected, indicating selective activity.
The proposed mechanism involves:
- Enzyme Inhibition : The quinazoline moiety binds to active sites on target enzymes, inhibiting their function.
- Hydrophobic Interactions : The naphthalene ring enhances binding affinity through interactions with hydrophobic pockets in proteins.
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
